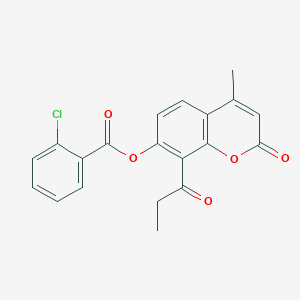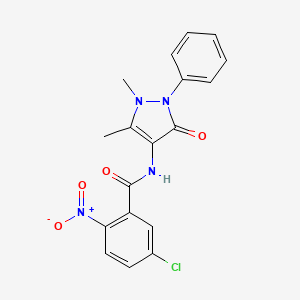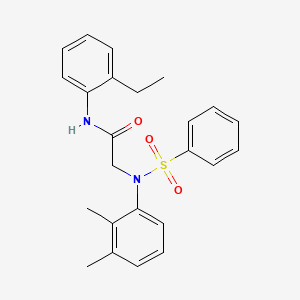![molecular formula C20H18BrNO2 B3545798 3-[1-(3-bromophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3545798.png)
3-[1-(3-bromophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
Übersicht
Beschreibung
3-[1-(3-bromophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid, also known as BRPP, is a synthetic compound that belongs to the class of pyrrole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The exact mechanism of action of 3-[1-(3-bromophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is not fully understood. However, it has been proposed that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Moreover, this compound has been found to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators, such as prostaglandins and leukotrienes, in animal models of inflammation. Moreover, this compound has been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-[1-(3-bromophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid in lab experiments is its high potency and selectivity. Moreover, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-[1-(3-bromophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound in various biological systems. Secondly, the potential applications of this compound in other fields, such as agriculture and environmental science, should be explored. Lastly, the development of novel derivatives of this compound with improved pharmacological properties should be pursued.
Conclusion:
In conclusion, this compound is a synthetic compound with promising applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its potent anti-inflammatory, analgesic, and anticancer activities make it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Wissenschaftliche Forschungsanwendungen
3-[1-(3-bromophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anti-inflammatory and analgesic activities in various animal models. Moreover, this compound has been found to possess anticancer activity against several human cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
3-[1-(3-bromophenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO2/c1-14-5-7-15(8-6-14)19-11-9-17(10-12-20(23)24)22(19)18-4-2-3-16(21)13-18/h2-9,11,13H,10,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJGWPIHBHLSRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2C3=CC(=CC=C3)Br)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methylbenzoate](/img/structure/B3545723.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B3545726.png)
![N-(4-{[(4-bromophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B3545732.png)
![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[3-(5-methyl-2-furyl)acrylamide]](/img/structure/B3545739.png)
![methyl 3-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B3545755.png)

![5-bromo-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3545766.png)

![methyl (2,6-dichloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B3545785.png)

![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3545796.png)


![1-(4-fluorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3545815.png)